2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
CAS No.: 83863-74-5
Cat. No.: VC2007845
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83863-74-5 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | HCEANTQTOYOMSH-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=C1CC(=O)O)C(=O)O |
| Canonical SMILES | CN1C=CC(=C1CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, also known as 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid, is identified by the CAS registry number 83863-74-5. It belongs to the class of substituted pyrroles, which are five-membered aromatic heterocycles containing a nitrogen atom. The compound's structure features a pyrrole ring with a methyl group attached to the nitrogen atom (position 1), a carboxymethyl group at position 2, and a carboxylic acid group at position 3.
The key chemical identifiers of this compound are summarized in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 83863-74-5 |
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13) |
| Standard InChIKey | HCEANTQTOYOMSH-UHFFFAOYSA-N |
| SMILES Notation | CN1C=CC(=C1CC(=O)O)C(=O)O |
| European Community (EC) Number | 281-140-1 |
The structural arrangement of the functional groups on the pyrrole scaffold provides the compound with distinctive chemical properties and reactivity patterns. The presence of two carboxylic acid groups contributes to its acidic character and facilitates various chemical transformations including esterification and amidation reactions.
Physical and Chemical Characteristics
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid exhibits physical and chemical properties typical of carboxylic acids and nitrogen-containing heterocycles. The compound is characterized by its acidic nature due to the presence of two carboxylic acid functional groups, which can dissociate in aqueous solutions to release protons.
In terms of solubility, the compound is expected to be soluble in polar solvents due to the presence of carboxylic acid groups, which can form hydrogen bonds with protic solvents. The compound may exhibit limited solubility in non-polar solvents due to its polar functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume